molecular formula C11H11N5S B7547208 N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B7547208
M. Wt: 245.31 g/mol
InChI Key: XJAVBWSRMIMTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrazolo[3,4-d]pyrimidine family, which has been shown to have a variety of biological activities. In

Mechanism of Action

The mechanism of action of N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of protein kinases. This results in the disruption of signaling pathways that are involved in cell growth and division. By blocking these pathways, the compound may be able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit protein kinases, it has also been shown to have anti-inflammatory properties. This makes it a potential candidate for the development of drugs for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that the compound may have off-target effects that could interfere with the interpretation of experimental results.

Future Directions

There are several future directions for research on N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the study of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been described in the literature. One method involves the reaction of 2-aminopyrazole with 2-chloro-N-methyl-N-(thiophen-2-ylmethyl)acetamide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the desired compound.

Scientific Research Applications

N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential applications in scientific research. One area of interest is its ability to inhibit the activity of certain enzymes, such as protein kinases. This makes it a potential candidate for the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-16(6-8-3-2-4-17-8)11-9-5-14-15-10(9)12-7-13-11/h2-5,7H,6H2,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAVBWSRMIMTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CS1)C2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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